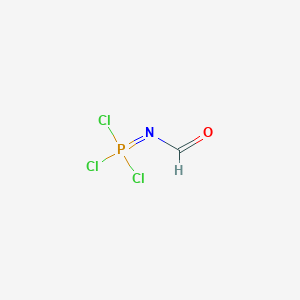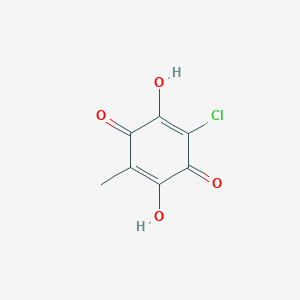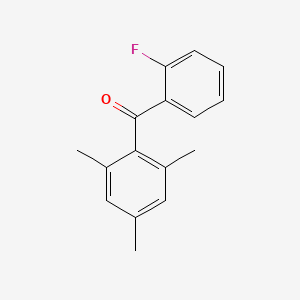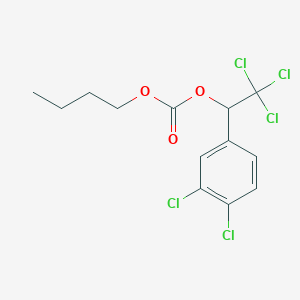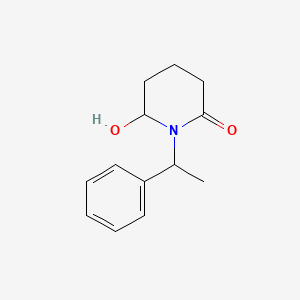
6-Hydroxy-1-(1-phenylethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1-(1-phenylethyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine derivatives are widely used in the synthesis of pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(1-phenylethyl)piperidin-2-one typically involves the reaction of 1-phenylethylamine with 2-piperidone under specific conditions. The hydroxyl group is introduced through a subsequent hydroxylation step. Common reagents used in this synthesis include sodium borohydride for reduction and hydrogen peroxide for hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-(1-phenylethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: 6-Oxo-1-(1-phenylethyl)piperidin-2-one.
Reduction: 6-Hydroxy-1-(1-phenylethyl)piperidin-2-ol.
Substitution: 6-Chloro-1-(1-phenylethyl)piperidin-2-one.
Scientific Research Applications
6-Hydroxy-1-(1-phenylethyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-(1-phenylethyl)piperidin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylpiperidin-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Methoxy-1-(1-phenylethyl)piperidin-2-one: Contains a methoxy group instead of a hydroxyl group, which alters its chemical properties and biological activity.
6-Chloro-1-(1-phenylethyl)piperidin-2-one: Contains a chloro group, making it more reactive in nucleophilic substitution reactions.
Uniqueness
6-Hydroxy-1-(1-phenylethyl)piperidin-2-one is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential biological activity. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
62787-45-5 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
6-hydroxy-1-(1-phenylethyl)piperidin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-10(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-4,6-7,10,12,15H,5,8-9H2,1H3 |
InChI Key |
NVLATGGVSYZTQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(CCCC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
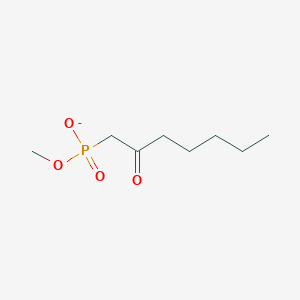
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)

![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)

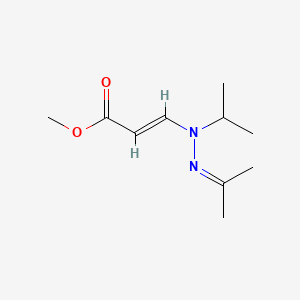
![3,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14510373.png)
